![molecular formula C22H21BrN2O3S B4665239 N~1~-2-biphenylyl-N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4665239.png)
N~1~-2-biphenylyl-N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
Vue d'ensemble
Description
N~1~-2-biphenylyl-N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as BRD-9424, is a small molecule inhibitor that has gained attention in recent years due to its potential use in cancer therapy. This compound was first synthesized in 2015 and has since been the subject of numerous scientific studies exploring its mechanism of action and potential applications.
Mécanisme D'action
BRD-9424 is a selective inhibitor of the protein bromodomain-containing protein 4 (BRD4), which plays a role in gene regulation. BRD4 is overexpressed in many cancers, including TNBC, and its inhibition has been shown to have anti-tumor effects. BRD-9424 binds to the bromodomain of BRD4, preventing its interaction with acetylated histones and inhibiting its function in gene regulation.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, BRD-9424 has been shown to have other biochemical and physiological effects. Studies have shown that BRD-9424 can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. It has also been shown to have anti-inflammatory effects in models of rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BRD-9424 is its specificity for BRD4, which reduces the risk of off-target effects. However, its potency may vary depending on the cell line or cancer subtype being studied. Additionally, further research is needed to determine the optimal dosage and treatment regimen for BRD-9424.
Orientations Futures
There are several potential future directions for research on BRD-9424. One area of interest is its use in combination therapy with other anti-cancer agents, such as chemotherapy or immunotherapy. Another area of interest is its potential use in other cancers, such as leukemia or lymphoma. Additionally, further research is needed to understand the long-term effects of BRD-9424 on normal cells and tissues.
Applications De Recherche Scientifique
BRD-9424 has been shown to have potential applications in cancer therapy, specifically in the treatment of triple-negative breast cancer (TNBC). TNBC is a subtype of breast cancer that lacks expression of three receptors commonly targeted in breast cancer therapy, making it difficult to treat. Studies have shown that BRD-9424 can inhibit the growth of TNBC cells both in vitro and in vivo, making it a promising candidate for further research in cancer therapy.
Propriétés
IUPAC Name |
2-(4-bromo-3-methyl-N-methylsulfonylanilino)-N-(2-phenylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3S/c1-16-14-18(12-13-20(16)23)25(29(2,27)28)15-22(26)24-21-11-7-6-10-19(21)17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXHHRCIKMBAAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CC(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.